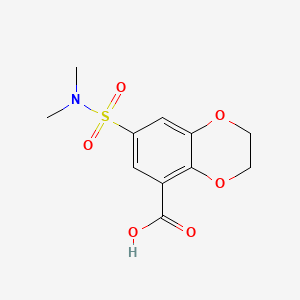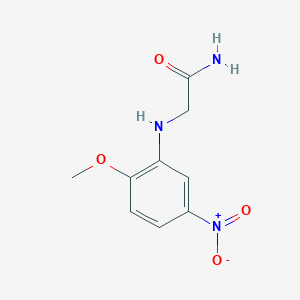![molecular formula C25H23NO4 B1659695 N-Bencil-N-{[(9H-fluoren-9-il)metoxi]carbonil}-L-alanina CAS No. 672917-68-9](/img/structure/B1659695.png)
N-Bencil-N-{[(9H-fluoren-9-il)metoxi]carbonil}-L-alanina
Descripción general
Descripción
N-Fmoc-N-benzyl-L-alanine is a derivative of alanine, an amino acid. This compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The fluorenylmethoxycarbonyl (Fmoc) group is a common protective group used in solid-phase peptide synthesis.
Aplicaciones Científicas De Investigación
N-Fmoc-N-benzyl-L-alanine has several scientific research applications:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.
Mecanismo De Acción
Target of Action
It is known that this compound is an alanine derivative , which suggests that it may interact with biological systems in a similar manner to other alanine derivatives.
Mode of Action
It is known that this compound is used in peptide synthesis , suggesting that it may interact with peptide chains or influence their formation.
Biochemical Pathways
Given its role in peptide synthesis , it is likely that this compound influences the formation and function of peptides, which are involved in numerous biochemical pathways.
Result of Action
Given its role in peptide synthesis , it is likely that this compound influences the structure and function of peptides within cells.
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-N-benzyl-L-alanine typically involves the protection of the amino group of L-alanine with the Fmoc groupThe reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The purity of the final product is ensured through techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N-Fmoc-N-benzyl-L-alanine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can remove the protective groups, revealing the free amino acid.
Substitution: The benzyl and Fmoc groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like trifluoroacetic acid (TFA) for removing the Fmoc group.
Major Products
The major products formed from these reactions include the free amino acid, oxidized derivatives, and substituted compounds depending on the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]alanine: Similar in structure but lacks the benzyl group.
Benzyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threoninate: Another protected amino acid with a similar protective group but different side chain.
Uniqueness
N-Fmoc-N-benzyl-L-alanine is unique due to the presence of both the Fmoc and benzyl protective groups. This dual protection allows for more controlled and selective reactions during peptide synthesis, making it a valuable tool in the construction of complex peptides .
Propiedades
IUPAC Name |
(2S)-2-[benzyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-17(24(27)28)26(15-18-9-3-2-4-10-18)25(29)30-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23H,15-16H2,1H3,(H,27,28)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVKHZGPQOFFBR-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(CC1=CC=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(CC1=CC=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20791564 | |
| Record name | N-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20791564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672917-68-9 | |
| Record name | N-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20791564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


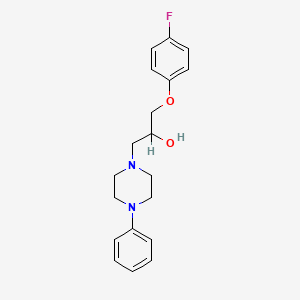
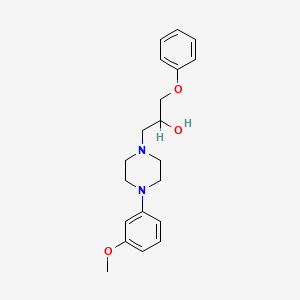

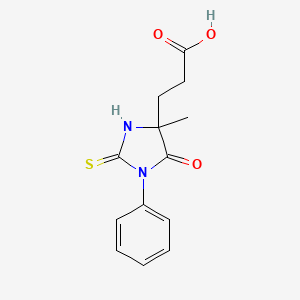

![ethyl N-[(4-dimethylaminophenyl)methylideneamino]carbamate](/img/structure/B1659622.png)
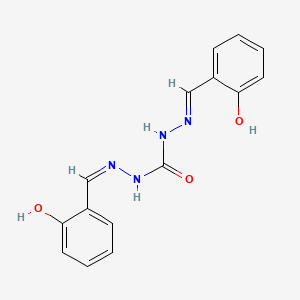
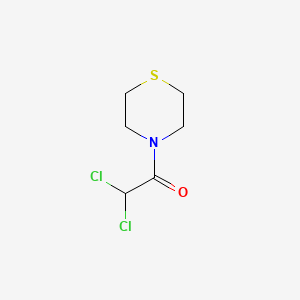
![1,3-Bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]urea](/img/structure/B1659627.png)
![1-[(Z)-furan-2-ylmethylideneamino]-3-[(E)-furan-2-ylmethylideneamino]urea](/img/structure/B1659628.png)
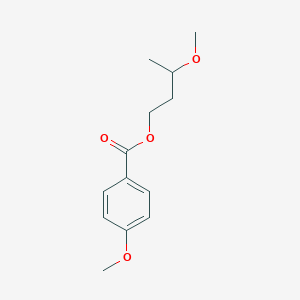
![4-(6-Chloro-benzo[1,3]dioxol-5-ylmethylene)-2-phenyl-4H-oxazol-5-one](/img/structure/B1659632.png)
